![molecular formula C26H24ClN3O B3480805 3-(4-benzyl-1-piperazinyl)-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B3480805.png)
3-(4-benzyl-1-piperazinyl)-6-chloro-4-phenyl-2(1H)-quinolinone
Overview
Description
3-(4-benzyl-1-piperazinyl)-6-chloro-4-phenyl-2(1H)-quinolinone, also known as BPQ-OH, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. This molecule belongs to the quinoline family and has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
Scientific Research Applications
- Studies : Researchers have investigated its potential as an anticancer agent against various tumor types, including breast, lung, and colon cancers .
- Applications : Studies explore its role in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Applications : Investigating its potential in treating inflammatory conditions such as rheumatoid arthritis .
Anticancer Research
Neuropharmacology
Antimicrobial Activity
Anti-inflammatory Effects
Psychopharmacology
Chemical Biology and Drug Design
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4-benzyl-1-piperazinyl)benzaldehyde and Methylbenzylpiperazine , have been studied
Biochemical Pathways
Similar compounds have been shown to affect various signaling pathways, including those involved in neurotransmission
Pharmacokinetics
The presence of the piperazinyl group may also influence the compound’s metabolism and excretion .
Result of Action
Based on the effects of similar compounds, it is possible that this compound could have a range of effects, including modulation of receptor activity, alteration of signal transduction pathways, and changes in cellular function .
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O/c27-21-11-12-23-22(17-21)24(20-9-5-2-6-10-20)25(26(31)28-23)30-15-13-29(14-16-30)18-19-7-3-1-4-8-19/h1-12,17H,13-16,18H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOTZGSETUZNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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